molecular formula C11H15NO B011805 2-(2-Methoxyphenyl)pyrrolidine CAS No. 103857-96-1

2-(2-Methoxyphenyl)pyrrolidine

Cat. No.: B011805
CAS No.: 103857-96-1
M. Wt: 177.24 g/mol
InChI Key: DSRDQQWHCNKVAV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2-methoxyphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyrrolidine typically involves the reaction of 2-methoxybenzaldehyde with pyrrolidine under reductive amination conditions. The process can be summarized as follows:

    Formation of Imines: 2-Methoxybenzaldehyde reacts with pyrrolidine to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining optimal reaction conditions and minimizing human error.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced further to modify the pyrrolidine ring or the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Substitution: Halogenated or alkylated derivatives of the phenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

    2-Phenylpyrrolidine: Lacks the methoxy group, resulting in different reactivity and biological activity.

    2-(2-Hydroxyphenyl)pyrrolidine: The hydroxyl group can significantly alter the compound’s hydrogen bonding and solubility properties.

    2-(2-Chlorophenyl)pyrrolidine: The chloro group can affect the compound’s electronic properties and reactivity.

Uniqueness: 2-(2-Methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDQQWHCNKVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394254
Record name 2-(2-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103857-96-1
Record name 2-(2-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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